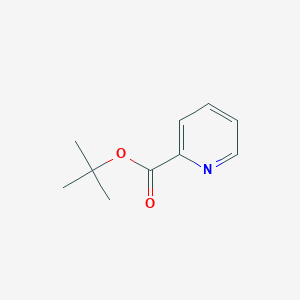

叔丁基吡啶-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl pyridine-2-carboxylate derivatives are a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. These compounds are characterized by the presence of a tert-butyl group attached to a pyridine ring, which is further substituted with a carboxylate group at the second position.

Synthesis Analysis

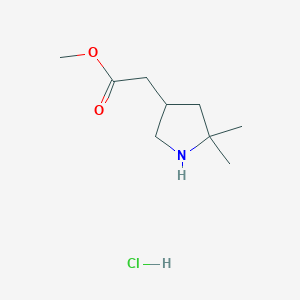

The synthesis of tert-butyl pyridine-2-carboxylate derivatives can be achieved through various methods. One approach involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, where the generated HBr is used to hydrolyze the t-butyl esters in situ . Another method describes the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, leading to the formation of chiral pyrrolidine derivatives with high yield and enantiomeric excess . Additionally, tert-butyl pyridine derivatives can be synthesized through regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, followed by microwave-assisted aromatization .

Molecular Structure Analysis

The molecular structure of tert-butyl pyridine-2-carboxylate derivatives can be elucidated using spectroscopic methods and single-crystal X-ray diffraction. For instance, the structure of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide was determined by X-ray diffraction, revealing the coordination chemistry with lanthanides . Similarly, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was characterized, showing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl pyridine-2-carboxylate derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride in a Diels-Alder reaction to form a hexahydrofuroisoquinoline derivative, which can further undergo electrophilic and nucleophilic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyridine-2-carboxylate derivatives are influenced by the substituents on the pyridine ring. These properties are critical for their reactivity and potential applications. For instance, the tert-butyl group can impart steric bulk, affecting the reactivity and selectivity of the compound in chemical reactions . The carboxylate group, on the other hand, can participate in hydrogen bonding and metal coordination, as seen in the complexation with lanthanides .

科学研究应用

化学合成和反应

叔丁基吡啶-2-羧酸酯用于各种化学合成工艺。例如,它被用于芳基硼酸与部分还原的吡啶衍生物的偶联,生成叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯 (Wustrow & Wise, 1991)。此外,它的衍生物,如 N-(叔丁基)吡啶-2-甲酰胺,被去质子化并与亲电试剂反应生成 2,3-二取代吡啶 (Bonnet et al., 2001)。

晶体结构分析

叔丁基 2-((苯硫基)羰基)吡咯烷-1-羧酸酯,一种相关化合物,被合成并表征,包括 X 射线衍射研究。这项工作增加了对这类化合物分子结构的理解 (Naveen et al., 2007)。

代谢研究

代谢研究,如含有叔丁基吡啶部分的化合物 CP-533,536 的体外代谢,有助于理解药物代谢和特定部分在此过程中的作用 (Prakash et al., 2008)。

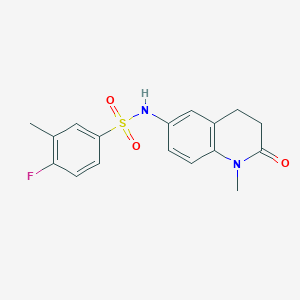

杂环核的合成

叔丁基吡啶-2-羧酸酯衍生物用于合成抗生素的杂环核,例如在 Pd(0) 催化的叔丁基 4-噻唑羧酸酯与吡啶基卤化物的区域选择性 C-2 芳基化中 (Martin et al., 2008)。

合成和化学转化

源自叔丁基吡啶-2-羧酸酯的叔丁基-4-乙烯基-3,6-二氢-2H-吡啶-1-羧酸酯经历了各种化学反应,展示了其在有机合成中的多功能性 (Moskalenko & Boev, 2014)。

安全和危害

属性

IUPAC Name |

tert-butyl pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLKRAUJQBLECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)